Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-
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Overview
Description
Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- typically involves multi-step organic reactions. Common reagents used in these reactions include bromine, iodine, and various alkylating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole nucleus due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms .
Biology: Biologically, Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- has shown promise in various assays, including antiviral and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to bind to specific receptors, potentially leading to the development of new treatments for diseases such as cancer and viral infections .
Industry: Industrially, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation or viral replication . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may act on multiple targets simultaneously .
Comparison with Similar Compounds
- 5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol
- Indole-3-acetic acid
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness: What sets Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- apart from similar compounds is its unique combination of functional groups. This combination allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C17H21N5O2S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C17H21N5O2S/c1-4-11-5-6-13-12(9-11)15-16(22(13)2)19-17(21-20-15)25-10-14(23)18-7-8-24-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,23) |
InChI Key |
DISPQLFMXHJOJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NCCOC)C |
Origin of Product |
United States |
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